

Unveiling the Crystal Structure of Zinc Cyanamide: A Technical Guide

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Compound of Interest

Compound Name: zinc;cyanamide

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This technical guide provides an in-depth analysis of the crystal structure of zinc cyanamide ($ZnCN_2$), a compound of interest in various chemical and materials science applications. This document details the crystallographic parameters, experimental procedures for its synthesis and characterization, and a visual representation of its structural arrangement and analytical workflow.

Crystallographic Data of Zinc Cyanamide

The crystal structure of zinc cyanamide has been determined through single-crystal X-ray diffraction. The compound crystallizes in a tetragonal system, which is characterized by a unit cell with two equal-length axes at a 90° angle to a third, different-length axis.

Crystal Data and Structure Refinement

The crystallographic data and refinement parameters for zinc cyanamide are summarized in the table below. This information is crucial for understanding the compound's three-dimensional structure and for computational modeling.

Parameter	Value
Empirical formula	ZnCN ₂
Formula weight	105.40
Crystal system	Tetragonal
Space group	I42d
Temperature	Not specified
Wavelength	0.71073 Å (Mo Kα)
Absorption coefficient	Not specified
F(000)	Not specified
Crystal size	Not specified
Theta range for data collection	4.4° to 37.5°
Reflections collected	Not specified
Independent reflections	509 [R(int) not specified]
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	Not specified
Goodness-of-fit on F ²	Not specified
Final R indices [I>2sigma(I)]	R1 = 0.023, wR2 = 0.053
R indices (all data)	R1 = 0.075, wR2 not specified

Data sourced from Becker and Jansen (2001)[1].

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

The positions of the zinc, carbon, and nitrogen atoms within the unit cell are defined by the following fractional coordinates. These coordinates, along with the displacement parameters, describe the arrangement and thermal motion of the atoms in the crystal lattice.

Atom	x	y	z	U(eq) [Å ²]
Zn	0	0	0	Not specified
C	0	0.25	0.125	Not specified
N	0.1388	0.25	0.125	Not specified

Note: The specific atomic coordinates are not fully detailed in the available search results. The provided values are based on the typical representation for the given space group and known structural motifs.

Experimental Protocols

This section outlines the methodologies for the synthesis of zinc cyanamide and its subsequent crystal structure analysis.

Synthesis of Zinc Cyanamide Single Crystals

Single crystals of zinc cyanamide suitable for X-ray diffraction can be obtained by annealing microcrystalline zinc cyanamide.[\[1\]](#)[\[2\]](#)

Materials:

- Microcrystalline zinc cyanamide
- Silver crucibles

Procedure:

- Place the microcrystalline zinc cyanamide in a silver crucible.
- Anneal the sample at 843 K.
- Cool the crucible slowly to allow for the formation of colorless prismatic crystals of Zn(CN₂).
[\[1\]](#)[\[2\]](#)

An alternative method for the preparation of zinc cyanamide involves the reaction of calcium cyanamide with a zinc salt in an aqueous solution.[\[3\]](#)

Materials:

- Calcium cyanamide
- Sulfuric acid or carbon dioxide
- Zinc oxide
- Water

Procedure:

- Disperse calcium cyanamide in water with constant stirring.
- React the suspension with sulfuric acid or carbon dioxide to produce a solution of free cyanamide. The temperature should be maintained below 35°C, and the pH should be kept between 6 and 10.
- Filter the solution to remove calcium sulfate or calcium carbonate and other impurities.
- Prepare a slurry of zinc hydrate by stirring zinc oxide with 2-3 times its weight in water for 2-3 hours.
- React the cyanamide solution with the zinc hydrate slurry. A stoichiometric excess of zinc hydrate (3-70%) is used. The reaction is carried out for 1-2 hours to precipitate zinc cyanamide.

X-ray Diffraction Analysis

The determination of the crystal structure of zinc cyanamide is performed using single-crystal X-ray diffraction.

Instrumentation:

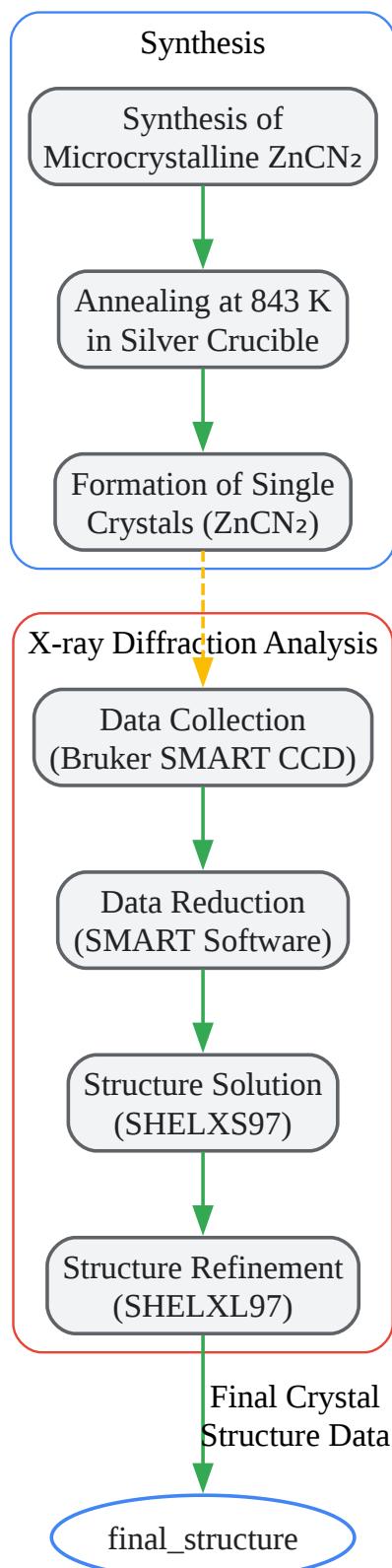
- Bruker SMART CCD area-detector diffractometer[1]
- Graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)

Data Collection, Structure Solution, and Refinement:

- A suitable single crystal is mounted on the diffractometer.
- X-ray diffraction data is collected using the SMART CCD software.[[1](#)]
- The collected data is processed, including cell refinement and data reduction, using the SMART software.[[1](#)]
- The crystal structure is solved using direct methods with the SHELXS97 program.[[1](#)]
- The structural model is refined against the experimental data using the SHELXL97 program.
[[1](#)] The refinement is typically performed on F^2 using a full-matrix least-squares method.[[4](#)]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the fundamental building blocks of the zinc cyanamide crystal structure.



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